Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate
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Overview
Description
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Amidation: The carboxylic acid group on the isoxazole ring is converted to an amide group through a reaction with an amine.
Esterification: The final step involves the esterification of the hexanoic acid chain with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methylisoxazole-4-carboxylate .
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate .
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate .
Uniqueness
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is unique due to its specific structure, which combines the isoxazole ring with a hexanoate ester and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
143469-08-3 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C13H20N2O4/c1-3-18-12(16)7-5-4-6-8-14-13(17)11-9-15-19-10(11)2/h9H,3-8H2,1-2H3,(H,14,17) |
InChI Key |
LPUAJXUXXREMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)C1=C(ON=C1)C |
Origin of Product |
United States |
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